11-(Acetylthio)undecylphosphonic acid

Self-Assembled Monolayers Atomic Force Microscopy Gold-Thiolate Bonding

Unlike unprotected thiol analogs (e.g., 11-mercaptoundecylphosphonic acid) that suffer oxidation and batch variability, this acetyl-protected compound enables precisely timed in-situ deprotection for reproducible SAM quality. Essential for hybrid oxide-gold biosensors, OFETs, and plasmonic devices requiring thermal stability 200K above conventional thiols. Secure consistent results with the only heterobifunctional SAM precursor offering both phosphonate anchoring and latent thiol reactivity.

Molecular Formula C13H27O4PS
Molecular Weight 310.39 g/mol
Cat. No. B12056316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(Acetylthio)undecylphosphonic acid
Molecular FormulaC13H27O4PS
Molecular Weight310.39 g/mol
Structural Identifiers
SMILESCC(=O)SCCCCCCCCCCCP(=O)(O)O
InChIInChI=1S/C13H27O4PS/c1-13(14)19-12-10-8-6-4-2-3-5-7-9-11-18(15,16)17/h2-12H2,1H3,(H2,15,16,17)
InChIKeyMXVVRUWOKVFAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(Acetylthio)undecylphosphonic Acid: A Bifunctional Self-Assembled Monolayer Precursor for Protected Thiol-Phosphonate Surface Engineering


11-(Acetylthio)undecylphosphonic acid (CAS 304012-57-5; C₁₃H₂₇O₄PS; MW 310.39) is a long-chain alkylphosphonic acid functionalized at the ω-position with an acetyl-protected thiol group . This compound belongs to the class of heterobifunctional self-assembled monolayer (SAM) precursors, wherein the phosphonic acid headgroup anchors strongly to metal oxide surfaces while the acetylthio terminus serves as a latent thiol moiety. Its molecular architecture enables two distinct surface-binding strategies: phosphonate coordination to oxides (e.g., Al₂O₃, TiO₂, ITO) and, upon deprotection, thiol-Au chemisorption [1]. The compound is typically supplied as a solid with a melting point of 105–110 °C and an assay of 97% .

Why 11-(Acetylthio)undecylphosphonic Acid Cannot Be Replaced by Generic Undecylphosphonic Acids or Simple Alkanethiols


Generic substitution of 11-(Acetylthio)undecylphosphonic acid with structurally analogous phosphonic acids (e.g., 11-hydroxyundecylphosphonic acid, 11-mercaptoundecylphosphonic acid) or simple alkanethiols introduces critical functional deficits that compromise experimental reproducibility and device performance. 11-Hydroxyundecylphosphonic acid lacks the latent thiol functionality required for Au–S bond formation, precluding its use in hybrid metal-oxide/metal architectures . Conversely, 11-mercaptoundecylphosphonic acid (MUP) contains a free thiol that is susceptible to spontaneous oxidation and disulfide formation during storage and handling, leading to batch-to-batch variability and uncontrolled multilayer formation . The acetyl-protected thiol in the target compound mitigates these issues by enabling temporally controlled, in situ deprotection, thereby ensuring consistent monolayer quality and enabling sequential, orthogonal surface functionalization [1].

Quantitative Differentiation of 11-(Acetylthio)undecylphosphonic Acid: Head-to-Head Comparative Performance Data


7-Fold Higher Au Microcontact Adhesion with S-Acetate Terminated SAMs Compared to O-Acetate

In a direct AFM pull-off force study under ethanol and hexadecane, self-assembled monolayers formed from ω-functionalized undecylphosphonic acids terminated with an S-acetate group (i.e., 11-(acetylthio)undecylphosphonic acid) exhibited a mean rupture force that was 7 times greater than that for O-acetate-terminated monolayers when probed with a Au-coated tip [1]. This quantitative difference is attributed to the strong, specific Au–S interaction, which is absent in the O-acetate case.

Self-Assembled Monolayers Atomic Force Microscopy Gold-Thiolate Bonding

Thermal Stability of Phosphonic Acid SAMs Exceeds That of Thiol-on-Gold SAMs by ~200 K

A comparative study of SAM stability on oxidized aluminum surfaces demonstrated that phosphonic acid (PA) SAMs exhibit a thermal stability that is approximately 200 K higher than that of archetypical alkanethiol SAMs on gold [1]. While this study did not use 11-(acetylthio)undecylphosphonic acid directly, the phosphonic acid anchoring group is the same, providing a class-level inference of superior thermal robustness compared to thiol-only systems.

Thermal Stability Self-Assembled Monolayers Organic Electronics

Acetyl Protection Enables Controlled, On-Demand Thiol Deprotection for Sequential Functionalization

Unlike the free thiol in 11-mercaptoundecylphosphonic acid (MUP), which is prone to uncontrolled oxidation and disulfide formation during storage and SAM assembly, the acetyl-protected thiol in 11-(acetylthio)undecylphosphonic acid remains stable under neutral, ambient conditions . The acetyl group can be quantitatively removed under acidic or alkaline conditions to liberate the reactive thiolate [1]. This controlled deprotection is essential for building complex, multilayer surface architectures where temporal control over functional group availability is required.

Thiol Protection Surface Functionalization Sequential Chemistry

Higher Purity and Differentiated Solid-State Properties vs. Free Thiol Analog

11-(Acetylthio)undecylphosphonic acid is commercially available with a certified assay of 97% and a melting point range of 105–110 °C . Its direct free-thiol analog, 11-mercaptoundecylphosphonic acid (MUP), is supplied at 95% purity with a lower melting point of 80–90 °C . The higher melting point and narrower range of the acetyl-protected derivative suggest greater crystallinity and potentially lower levels of impurities that could interfere with monolayer self-assembly.

Material Purity Physical Properties Procurement Specifications

Target Application Scenarios Where 11-(Acetylthio)undecylphosphonic Acid Provides Verifiable Procurement Advantage


Hybrid Metal-Oxide/Gold Biosensor Interfaces Requiring Orthogonal Functionalization

In biosensor platforms that combine an oxide-based transducer (e.g., ITO, SiO₂, or Al₂O₃) with gold nanoparticle amplification or gold electrode contacts, 11-(Acetylthio)undecylphosphonic acid enables a two-step, orthogonal surface modification strategy. First, the phosphonic acid headgroup self-assembles on the oxide surface, forming a robust, thermally stable monolayer. Subsequently, the acetyl protecting group is removed in situ, exposing the thiol moiety for chemisorption of gold nanoparticles or for the formation of robust electrical contacts with gold microelectrodes. This approach leverages the 7-fold stronger Au–S interaction quantified in AFM pull-off studies [1] and the ~200 K higher thermal stability of the phosphonate anchor compared to thiol-on-gold systems [2], ensuring device integrity during subsequent processing steps.

Organic Field-Effect Transistors (OFETs) with High-Temperature Dielectric Passivation

The superior thermal stability of phosphonic acid SAMs (~200 K higher than alkanethiols on gold) makes 11-(acetylthio)undecylphosphonic acid an ideal candidate for passivating high-k oxide dielectrics in OFETs [2]. After SAM formation on the gate dielectric, the protected thiol terminus remains inert during high-temperature annealing steps commonly employed to improve semiconductor crystallinity. The acetyl group can be removed post-annealing to enable further functionalization or to serve as a reactive handle for top-contact deposition. This thermal robustness directly addresses a known failure mode in devices relying on conventional thiol SAMs, which desorb at elevated temperatures.

Controlled Fabrication of Plasmonic Nanostructures via Sequential Self-Assembly

For the creation of plasmonic architectures that require precise spatial registration of gold nanoparticles on oxide supports, 11-(acetylthio)undecylphosphonic acid provides a self-limiting, molecularly precise template. The phosphonic acid group directs ordered monolayer formation on the oxide substrate. Following monolayer assembly, the acetyl protecting group is cleaved under mild acidic or alkaline conditions to generate a surface rich in free thiols. These thiols then act as specific, high-affinity binding sites for gold nanoparticles, with the strong Au–S interaction (evidenced by a 7-fold higher pull-off force compared to O-acetate [1]) ensuring robust nanoparticle immobilization. This sequential, protected-deprotection approach yields higher nanoparticle surface coverage uniformity than one-pot methods using unprotected thiol-adsorbates.

Corrosion-Resistant Coatings on Aluminum Alloys with Post-Functionalization Capability

Phosphonic acid SAMs are known to protect aluminum oxide surfaces from degradation and oxidation [2]. 11-(Acetylthio)undecylphosphonic acid extends this protective function by incorporating a latent reactive handle. After forming a dense, hydrolytically stable barrier layer via the phosphonate anchor, the acetyl group can be deprotected to allow covalent attachment of additional corrosion inhibitors, lubricants, or adhesion promoters. This dual functionality is not accessible with simpler undecylphosphonic acids or with free thiol-terminated analogs, which lack the necessary stability for long-term protective coating applications.

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